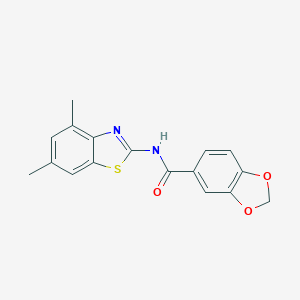![molecular formula C14H12ClIN2OS B251376 2-[(4-chlorophenyl)sulfanyl]-N-(5-iodo-3-methyl-2-pyridinyl)acetamide](/img/structure/B251376.png)
2-[(4-chlorophenyl)sulfanyl]-N-(5-iodo-3-methyl-2-pyridinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-chlorophenyl)sulfanyl]-N-(5-iodo-3-methyl-2-pyridinyl)acetamide, also known as CPI-1205, is a small molecule inhibitor that has recently gained attention in the field of cancer research. It is a potent and selective inhibitor of the histone methyltransferase enzyme EZH2, which is involved in the regulation of gene expression. The inhibition of EZH2 has been shown to have therapeutic potential in various types of cancer, making CPI-1205 a promising candidate for drug development.
作用机制
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(5-iodo-3-methyl-2-pyridinyl)acetamide involves the inhibition of EZH2, which is a histone methyltransferase enzyme that catalyzes the methylation of lysine 27 on histone H3. This methylation is associated with the repression of gene expression, and EZH2 overexpression has been observed in various types of cancer. The inhibition of EZH2 by this compound leads to the reactivation of tumor suppressor genes and the inhibition of oncogenic pathways, resulting in the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in cancer cells. These effects include the induction of apoptosis, cell cycle arrest, and the inhibition of cell migration and invasion. This compound has also been shown to modulate the expression of various genes involved in cancer progression, including those involved in cell proliferation, survival, and angiogenesis.
实验室实验的优点和局限性
2-[(4-chlorophenyl)sulfanyl]-N-(5-iodo-3-methyl-2-pyridinyl)acetamide has several advantages for use in scientific research. It is a potent and selective inhibitor of EZH2, making it a valuable tool for studying the role of EZH2 in cancer biology. This compound is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, there are some limitations to the use of this compound in research. It has a relatively short half-life, which may limit its effectiveness in vivo. Additionally, its selectivity for EZH2 may lead to off-target effects that could complicate data interpretation.
未来方向
There are several future directions for the study of 2-[(4-chlorophenyl)sulfanyl]-N-(5-iodo-3-methyl-2-pyridinyl)acetamide and its potential use in cancer therapy. One area of research is the development of combination therapies that include this compound and other cancer treatments, such as chemotherapy or immunotherapy. Another direction is the investigation of the role of EZH2 inhibition in other diseases, such as inflammatory disorders or neurodegenerative diseases. Additionally, the development of more potent and selective inhibitors of EZH2 could lead to the development of more effective cancer therapies.
合成方法
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(5-iodo-3-methyl-2-pyridinyl)acetamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis route involves the use of various reagents and solvents, and the final product is obtained through purification by column chromatography. The synthesis process has been optimized to produce this compound in high yield and purity, making it suitable for use in scientific research.
科学研究应用
2-[(4-chlorophenyl)sulfanyl]-N-(5-iodo-3-methyl-2-pyridinyl)acetamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce cell death, and enhance the efficacy of other cancer treatments. This compound has also been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
属性
分子式 |
C14H12ClIN2OS |
|---|---|
分子量 |
418.7 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)sulfanyl-N-(5-iodo-3-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C14H12ClIN2OS/c1-9-6-11(16)7-17-14(9)18-13(19)8-20-12-4-2-10(15)3-5-12/h2-7H,8H2,1H3,(H,17,18,19) |
InChI 键 |
LMTNDGFDVYMBGA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CN=C1NC(=O)CSC2=CC=C(C=C2)Cl)I |
规范 SMILES |
CC1=CC(=CN=C1NC(=O)CSC2=CC=C(C=C2)Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-methylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B251294.png)
![2-fluoro-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251295.png)
![2-(3,4-dimethylphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B251296.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B251298.png)
![2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B251299.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251304.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251305.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B251308.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251309.png)

![N-[4-(isobutyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251313.png)
![N-[4-(4-ethylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251314.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251315.png)

